4-(2,5-Difluorobenzoyl)pyridine
Overview
Description
4-(2,5-Difluorobenzoyl)pyridine is a chemical compound with the molecular formula C12H7F2NO and a molecular weight of 219.19 g/mol It is characterized by the presence of a pyridine ring substituted with a 2,5-difluorobenzoyl group
Mechanism of Action
Target of Action
It is known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues . This could suggest that 4-(2,5-Difluorobenzoyl)pyridine might interact with its targets in a unique manner, potentially leading to different biochemical changes.
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various biologically active compounds , suggesting that they may influence a variety of biochemical pathways.
Result of Action
The presence of fluorine atoms in the compound could potentially lead to unique molecular and cellular effects, given the unique properties of fluorinated compounds .
Action Environment
The stability and reactivity of fluoropyridines can be influenced by various factors, including temperature and the presence of other chemical groups .
Preparation Methods
The synthesis of 4-(2,5-Difluorobenzoyl)pyridine can be achieved through several synthetic routes. One common method involves the [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components . This approach utilizes the thermal pericyclic or hetero-Diels Alder reaction and transition metal-catalyzed formal [4 + 2] cycloaddition reactions. Industrial production methods often involve the use of commercial manganese dioxide for the aromatization of 4-substituted-1,4-dihydropyridines under microwave irradiation .
Chemical Reactions Analysis
4-(2,5-Difluorobenzoyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Suzuki–Miyaura Coupling: This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that utilizes boron reagents.
Scientific Research Applications
4-(2,5-Difluorobenzoyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
4-(2,5-Difluorobenzoyl)pyridine can be compared with other similar compounds, such as:
4-(2,4-Difluorobenzoyl)piperidine: This compound has a similar structure but with a piperidine ring instead of a pyridine ring.
2-Fluoropyridine: A simpler fluorinated pyridine derivative with different reactivity and applications.
2,6-Difluoropyridine: Another fluorinated pyridine with distinct properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
(2,5-difluorophenyl)-pyridin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO/c13-9-1-2-11(14)10(7-9)12(16)8-3-5-15-6-4-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCICHYIROXZUQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C2=CC=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.